molecular formula C26H32O12 B1153517 1-Hydroxypinoresinol 1-O-glucoside CAS No. 81495-71-8

1-Hydroxypinoresinol 1-O-glucoside

Cat. No.: B1153517
CAS No.: 81495-71-8
M. Wt: 536.5 g/mol
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Description

Contextualization within Lignan (B3055560) Glycoside Chemistry

1-Hydroxypinoresinol 1-O-glucoside belongs to the lignan class of polyphenolic compounds. Lignans (B1203133) are synthesized in plants via the phenylpropanoid pathway, originating from the oxidative coupling of two coniferyl alcohol units. nih.gov The core structure of this particular compound is based on the furanofuran lignan skeleton, specifically pinoresinol (B1678388) that has been further hydroxylated.

The defining feature of 1-Hydroxypinoresinol 1-O-glucoside is the attachment of a glucose molecule (a glycosidic bond), which classifies it as a glycoside. biocrick.com This glycosylation significantly influences the compound's properties, such as its solubility and bioavailability, compared to its aglycone form, 1-Hydroxypinoresinol. researchgate.net The chemistry of lignan glycosides is diverse, with variations in the core lignan structure, the type of sugar moiety, and the position of the glycosidic linkage, leading to a vast array of naturally occurring compounds with different biological profiles. mdpi.comresearchgate.net

Significance in Natural Product Discovery and Development

The discovery and investigation of 1-Hydroxypinoresinol 1-O-glucoside are significant for natural product science. It has been successfully isolated from various plant species, which underscores the importance of biodiversity in the search for novel chemical entities.

Initial research has identified this compound as having potent antioxidant properties. medchemexpress.com Specifically, (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside has demonstrated the ability to scavenge peroxynitrite, total reactive oxygen species (ROS), and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals in laboratory studies. biocrick.comambeed.com This activity is a key point of interest, as oxidative stress is implicated in numerous disease processes, making antioxidants valuable targets for therapeutic development. The identification of such active compounds from natural sources provides a foundation for developing new health-promoting agents.

Current Academic Landscape and Research Gaps

The current body of research has successfully established the chemical structure of 1-Hydroxypinoresinol 1-O-glucoside and identified its presence in several plant families. biocrick.commedchemexpress.comnih.gov Its primary reported biological function is as a radical scavenger. biocrick.comambeed.com

However, significant research gaps remain. While the general biosynthetic pathway for the pinoresinol aglycone is understood, nih.gov the specific enzymatic steps leading to the formation of 1-Hydroxypinoresinol 1-O-glucoside, including the final glycosylation step, are not fully elucidated. Furthermore, the existing research is largely confined to its antioxidant capacity. A comprehensive evaluation of its other potential pharmacological activities is lacking. Studies on its bioavailability, metabolic fate in biological systems, and potential specific molecular targets are necessary to understand its full therapeutic potential. While the metabolism of the parent compound pinoresinol has been investigated, researchgate.net this does not necessarily reflect the pathway for its glycosylated form. Addressing these gaps will be crucial for any future development of this natural product for health applications.

Plant Sources of 1-Hydroxypinoresinol 1-O-glucoside

Plant SpeciesFamily
Salvia miltiorrhizaLamiaceae (Labiatae) biocrick.com
Pteris semipinnataPteridaceae medchemexpress.com
Salvia officinalisLamiaceae (Labiatae) medchemexpress.com

Properties

IUPAC Name

2-[[3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-33-17-7-12(3-5-15(17)28)23-14-10-35-24(13-4-6-16(29)18(8-13)34-2)26(14,11-36-23)38-25-22(32)21(31)20(30)19(9-27)37-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAPQDCEBKBPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxypinoresinol 8-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 183 °C
Record name 8-Hydroxypinoresinol 8-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence, Distribution, and Chemotaxonomic Investigations

Identification of Botanical Sources and Species Distribution

1-Hydroxypinoresinol 1-O-glucoside, a notable lignan (B3055560) glycoside, has been identified in a variety of plant species. One of its prominent sources is the rhizome of Salvia miltiorrhiza, a plant well-known in traditional Chinese medicine. biocrick.comchemfaces.com This compound is also found in the bark of Eucommia ulmoides, another significant plant in traditional remedies. researchgate.netjst.go.jp

Research has also documented its presence in the genus Forsythia. Specifically, it is a major bioactive constituent in the dried seeds of Forsythia species, commonly referred to as Forsythiae Fructus. jfda-online.com The flowers and leaves of Forsythia suspensa also contain this compound, with concentrations varying between different parts of the plant. ptfarm.plresearchgate.net For instance, the flowers of F. suspensa can have a high content of (+)-pinoresinol β-D-glucopyranoside, a related compound, while the leaves contain a lesser amount. ptfarm.pl

Furthermore, 1-Hydroxypinoresinol 1-O-β-D-glucoside has been isolated from Pteris semipinnata L. Sp. medchemexpress.com The lignan has also been identified in olive oil, alongside a similar compound, 1-acetoxypinoresinol. researchgate.net Other related lignan glucosides have been found in the latex of Calotropis gigantea and in Valeriana prionophylla. nih.govresearchgate.net

Characterization of Mycological and Microbial Origins

While primarily known from botanical sources, research has also ventured into the microbial production of related lignan glucosides. An endophytic fungus, identified as a Phomopsis species, isolated from Eucommia ulmoides, has been shown to produce pinoresinol (B1678388) diglucoside. researchgate.net This discovery points towards the potential of microorganisms as sources for these compounds. Additionally, studies on the microbial metabolism of other complex molecules, such as the diterpene sclareol (B1681606) by Bacillus cereus, have demonstrated the capability of microorganisms to perform glycosylation, a key chemical step in the formation of glucosides. nih.gov This suggests a broader potential for microbial synthesis of compounds like 1-Hydroxypinoresinol 1-O-glucoside.

Geographical and Ecological Variations in Compound Presence

The concentration of phenolic compounds, including lignans (B1203133) like 1-Hydroxypinoresinol 1-O-glucoside, can exhibit significant variation based on geographical and ecological factors. Studies on plants such as Cyclocarya paliurus have shown that environmental conditions, including hours of sunshine and temperature, can influence the accumulation of phenolic compounds. researchgate.net Although direct studies on the geographical variation of 1-Hydroxypinoresinol 1-O-glucoside are not extensively detailed in the provided results, the principle that environmental factors affect the chemical composition of plants is well-established. For example, the content of lignans in Forsythia species has been shown to vary, which could be attributed to geographical and ecological differences. ptfarm.pl

Chemotaxonomic Significance for Plant Classification

The presence and relative abundance of specific lignans, including 1-Hydroxypinoresinol 1-O-glucoside and its isomers, hold chemotaxonomic significance. The distribution of different lignan types, such as lignanolids versus diepoxylignans, can be characteristic of certain plant taxa. ptfarm.pl For example, within the Forsythia genus, the predominance of either (+)-pinoresinol β-D-glucopyranoside or phillyrin (B1677687) can help distinguish between species like F. suspensa and F. viridissima or F. × intermedia. ptfarm.pl

Similarly, the identification of specific lignan glycosides in Eucommia ulmoides contributes to the chemical fingerprint of this species. jst.go.jp The presence of 8-Hydroxypinoresinol 4'-glucoside in both Eucommia ulmoides and Valeriana prionophylla suggests a potential chemotaxonomic link or a convergent evolution of biosynthetic pathways. nih.gov The unique profile of phenolic compounds, including lignans, can therefore serve as a valuable tool for the classification and differentiation of plant species.

Biosynthesis and Metabolic Pathways of 1 Hydroxypinoresinol 1 O Glucoside

Elucidation of Precursor Compounds and Biosynthetic Routes

The biosynthesis of 1-Hydroxypinoresinol 1-O-glucoside originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of secondary metabolites. nih.govuni-hohenheim.de The journey begins with the amino acid L-phenylalanine. uni-hohenheim.demdpi.com

The initial steps involve the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. nih.govmdpi.com Subsequent enzymatic reactions lead to the formation of coniferyl alcohol, a key monolignol precursor. arkat-usa.orgnsf.gov Two molecules of coniferyl alcohol then undergo an oxidative coupling reaction, a critical step mediated by dirigent proteins and laccase enzymes, to form the foundational lignan (B3055560), (+)-pinoresinol. arkat-usa.orgnsf.gov

From pinoresinol (B1678388), the pathway to 1-Hydroxypinoresinol 1-O-glucoside involves a series of hydroxylation and glycosylation steps. While the exact sequence and intermediates are still under investigation, it is understood that pinoresinol is first hydroxylated to form 1-hydroxypinoresinol. This intermediate is then glycosylated, meaning a glucose molecule is attached, to yield 1-Hydroxypinoresinol 1-O-glucoside.

Key Precursor Compounds in the Biosynthesis of 1-Hydroxypinoresinol 1-O-glucoside:

Precursor CompoundRole in Biosynthesis
L-phenylalanineThe initial building block from the shikimate pathway. uni-hohenheim.demdpi.com
Cinnamic acidFormed from L-phenylalanine via deamination. nih.govmdpi.com
p-Coumaric acidDerived from the hydroxylation of cinnamic acid. nih.govmdpi.com
Coniferyl alcoholA monolignol that serves as the direct precursor to pinoresinol. arkat-usa.orgnsf.gov
(+)-PinoresinolThe first lignan formed, which is subsequently modified. arkat-usa.orgnsf.gov
1-HydroxypinoresinolThe direct aglycone precursor to the final compound.

Enzymatic Mechanisms and Glycosyltransferase Activity

The conversion of precursor compounds into 1-Hydroxypinoresinol 1-O-glucoside is orchestrated by a series of specific enzymes. Key enzyme classes involved include hydroxylases and glycosyltransferases.

Hydroxylases are responsible for introducing a hydroxyl (-OH) group onto the pinoresinol backbone to create 1-hydroxypinoresinol. The final and crucial step is catalyzed by a UDP-glycosyltransferase (UGT). These enzymes facilitate the transfer of a glucose moiety from a donor molecule, typically UDP-glucose, to the hydroxyl group of 1-hydroxypinoresinol. nih.gov

In the plant Forsythia, the enzyme UGT71A18 has been identified as being responsible for the glucosylation of various furofuran lignans (B1203133), including (+)-pinoresinol. researchgate.net While its specific activity on 1-hydroxypinoresinol has not been definitively established, it suggests the involvement of a similar UGT in the formation of 1-Hydroxypinoresinol 1-O-glucoside. The study of glycosyltransferases is an active area of research, as these enzymes exhibit a high degree of specificity for both the sugar donor and the acceptor molecule, playing a critical role in the diversification of plant secondary metabolites. nih.govbeilstein-journals.org

Genetic Regulation and Expression of Biosynthetic Genes

The biosynthesis of lignans, including 1-Hydroxypinoresinol 1-O-glucoside, is tightly regulated at the genetic level. The expression of genes encoding the biosynthetic enzymes is often coordinated and can be influenced by developmental cues and environmental stimuli.

Studies on various plant species have shown that the genes involved in the phenylpropanoid pathway, such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL), are often co-expressed. nih.govresearchgate.net The expression of these genes can vary between different tissues and at different developmental stages. nih.govnih.gov For instance, in some plants, the highest expression of lignan biosynthetic genes is found in the roots. nih.gov

Transcription factors, particularly those from the R2R3-MYB family, are known to be key regulators of both lignin (B12514952) and flavonoid biosynthesis, which share the phenylpropanoid pathway as a common origin. uni-hohenheim.de These transcription factors can bind to the promoter regions of biosynthetic genes and either activate or repress their transcription, thereby controlling the flux of metabolites through the pathway. The regulation of these genes is complex and can be influenced by various signaling molecules, such as hydrogen peroxide (H2O2) and calcium ions (Ca2+), in response to external stimuli. nih.gov

Metabolic Fate and Biotransformation Studies in Biological Systems

When ingested by humans or other animals, plant lignans like 1-Hydroxypinoresinol 1-O-glucoside undergo significant biotransformation by the gut microbiota. mdpi.comnih.gov The glycosidic bond is typically cleaved by bacterial glycosidases, releasing the aglycone, 1-hydroxypinoresinol.

This aglycone, along with other dietary lignans, is then further metabolized by the intestinal flora into enterolignans, primarily enterodiol (B191174) and enterolactone (B190478). mdpi.comnih.gov These enterolignans are structurally similar to mammalian estrogens and are therefore classified as phytoestrogens. nih.gov The production of these metabolites can vary significantly between individuals due to differences in gut microbial populations. nih.gov

Once formed, enterodiol and enterolactone are absorbed from the colon and undergo further metabolism in the liver, where they are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine and bile. nih.gov These conjugated forms can then circulate throughout the body. mdpi.com The time frame for the appearance of these metabolites in plasma after ingestion of their precursors is typically 8-10 hours, which corresponds to the time required for transit to the colon and subsequent bacterial metabolism. nih.gov

Metabolic Transformation of Ingested Lignans:

Original CompoundMetabolic ProcessResulting Metabolites
1-Hydroxypinoresinol 1-O-glucosideHydrolysis by gut microbiota1-Hydroxypinoresinol (aglycone)
Plant Lignans (general)Further metabolism by gut microbiotaEnterodiol, Enterolactone mdpi.comnih.gov
EnterolignansConjugation in the liverGlucuronidated and sulfated forms nih.gov

Exploration of Related Lignan Biosynthesis Interconnections

The biosynthesis of 1-Hydroxypinoresinol 1-O-glucoside is intricately linked to the production of a vast array of other lignans and related compounds. The central phenylpropanoid pathway serves as a common trunk from which numerous metabolic branches diverge. nih.govuni-hohenheim.de

For example, the precursor (+)-pinoresinol is a key branch point. It can be reduced by the enzyme pinoresinol-lariciresinol reductase (PLR) to form lariciresinol (B1674508) and subsequently secoisolariciresinol (B192356). arkat-usa.orgnsf.govresearchgate.net Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SDH) to produce matairesinol. arkat-usa.orgnsf.gov Each of these lignans can be further modified by glycosylation, hydroxylation, or other enzymatic reactions, leading to a complex web of interconnected biosynthetic pathways.

Furthermore, there is significant crosstalk between the lignan biosynthetic pathway and other branches of the phenylpropanoid pathway, such as the flavonoid biosynthesis pathway. uni-hohenheim.de Both pathways compete for the same initial precursors derived from L-phenylalanine. uni-hohenheim.de This competition is regulated by complex networks of transcription factors and signaling molecules, ensuring a balanced production of these important plant compounds. uni-hohenheim.denih.gov Understanding these interconnections is crucial for a complete picture of how plants synthesize such a diverse array of natural products.

Advanced Methodologies for Isolation and Purification in Research

Targeted Extraction Techniques for Specific Biological Matrices

The initial step in isolating 1-Hydroxypinoresinol 1-O-glucoside is its efficient extraction from the plant source. The choice of extraction method and solvent is critical and is often tailored to the specific biological matrix, such as the bark of Eucommia ulmoides or the flowers of Salvia miltiorrhiza. nih.govresearchgate.net

Given that lignan (B3055560) glycosides like 1-Hydroxypinoresinol 1-O-glucoside are more hydrophilic than their aglycone counterparts, aqueous mixtures of alcohols are frequently employed. nih.gov For instance, a common approach involves the use of 70-100% aqueous ethanol (B145695) or methanol (B129727). nih.gov The selection of the solvent is a balance between effectively solubilizing the target compound and minimizing the co-extraction of undesirable impurities. In some cases, a sequential extraction protocol is adopted, starting with a non-polar solvent to remove lipophilic compounds before extracting the lignans (B1203133) with a more polar solvent. researchgate.net

The physical preparation of the plant material also plays a crucial role. Techniques such as freeze-drying or oven-drying at controlled temperatures (e.g., below 60°C) are often used to preserve the integrity of the compound. nih.gov Furthermore, for matrices like seeds, separating the hulls from the kernels can enrich the starting material in lignans. mdpi.com

High-Resolution Chromatographic Separation Protocols

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes several stages of chromatographic separation to isolate 1-Hydroxypinoresinol 1-O-glucoside.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of this compound. mdpi.com Reversed-phase columns, particularly C8 or other polar-functionalized sorbents, are often preferred over standard C18 columns to achieve better retention and separation of polar lignans. mdpi.com The mobile phase typically consists of a gradient of methanol or acetonitrile (B52724) in water, often with the addition of a small amount of acid like acetic acid to improve peak shape. researchgate.net By carefully optimizing the gradient elution profile, it is possible to achieve high-purity fractions of the target compound. For instance, a semi-preparative HPLC system can yield lignans with a purity of over 90%. mdpi.com

Counter-Current Chromatography (CCC) offers a valuable alternative or complementary technique to preparative HPLC. As a liquid-liquid partition chromatography method, it eliminates the irreversible adsorption of the sample onto a solid support, leading to high recovery rates. mdpi.com The selection of a suitable biphasic solvent system is critical for successful separation. nih.gov For polar lignans, solvent systems such as hexane-ethyl acetate-methanol-water are commonly employed. researchgate.net The partition coefficient (K) of the target compound in the chosen solvent system is a key parameter that is optimized to ensure efficient separation. nih.gov

Crystallization and Derivatization for Enhanced Purity and Structural Studies

Crystallization represents a powerful method for obtaining highly pure compounds. While specific protocols for the crystallization of 1-Hydroxypinoresinol 1-O-glucoside are not extensively documented, general approaches for lignan glycosides can be applied. This often involves dissolving the purified amorphous solid in a suitable solvent or solvent mixture (e.g., chloroform-methanol) and allowing for slow evaporation or cooling to induce crystal formation. minia.edu.eg Successful crystallization not only yields a product of exceptional purity but also provides crystals suitable for X-ray crystallographic analysis, which can definitively determine the absolute stereochemistry of the molecule.

Derivatization is another important tool, particularly for enhancing structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Acetylation of free hydroxyl groups, for example, can induce significant shifts in the ¹³C NMR spectrum, which aids in confirming the location of these groups on the aromatic rings. hebmu.edu.cn Glycosidation-induced shifts in NMR are also systematically analyzed by comparing the spectra of the glycoside with its aglycone and the sugar moiety to confirm the structure. hebmu.edu.cn For GC-MS analysis, which is less common for non-volatile glycosides, derivatization to form more volatile trimethylsilyl (B98337) ethers can be performed. researchgate.net

Optimization of Green Chemistry Approaches in Isolation

In recent years, there has been a significant shift towards the adoption of environmentally friendly "green" extraction techniques for natural products. These methods aim to reduce the use of toxic organic solvents, decrease energy consumption, and shorten extraction times.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This technique has been shown to be effective for the extraction of lignans and can be optimized in terms of solvent choice, temperature, and sonication time to maximize yield.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, leading to rapid and efficient extraction. Studies have demonstrated that MAE can offer superior extraction yields for lignans compared to conventional methods, often with significantly reduced extraction times and solvent consumption.

Supercritical Fluid Extraction (SFE) is another green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com While supercritical CO₂ itself is non-polar, its solvating power for more polar compounds like lignan glucosides can be enhanced by the addition of a polar co-solvent such as ethanol. This method is advantageous as it avoids the use of toxic organic solvents and simplifies the removal of the solvent from the extract.

Assessment of Purity for Biological and Spectroscopic Research

Ensuring the high purity of isolated 1-Hydroxypinoresinol 1-O-glucoside is a critical final step before it is used in biological assays or for detailed spectroscopic characterization. The presence of impurities can lead to erroneous results and misinterpretation of its biological activity.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most common method for assessing the purity of the final product. The purity is typically determined by calculating the peak area percentage of the target compound in the chromatogram.

Quantitative NMR (qNMR) has emerged as a powerful and accurate method for purity assessment that does not require a reference standard of the analyte. nih.govyoutube.com In ¹H-qNMR, a certified internal standard with a known concentration is added to the sample, and the purity of the target compound is calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard. mdpi.com This method has been successfully applied to determine the purity of various lignans, offering a rapid and reliable tool for quality control. nih.gov

Spectroscopic and Spectrometric Characterization for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Hydroxypinoresinol 1-O-glucoside, providing detailed information about the carbon skeleton and the stereochemical arrangement of the molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 1-Hydroxypinoresinol 1-O-glucoside exhibits characteristic signals for the furofuran lignan (B3055560) core, the two aromatic rings, and the glucose moiety. The protons of the aromatic rings typically appear in the region of δ 6.5-7.0 ppm. The methoxy (B1213986) groups attached to the aromatic rings show sharp singlets around δ 3.8 ppm. The anomeric proton of the glucose unit is a key diagnostic signal, typically appearing as a doublet around δ 4.5-5.0 ppm, with a coupling constant that helps to determine the β-configuration of the glycosidic linkage.

The ¹³C NMR spectrum provides further structural confirmation. The signals for the aromatic carbons are observed between δ 110 and 150 ppm. The carbons of the furofuran core resonate in the range of δ 50-90 ppm. The anomeric carbon of the glucose moiety is typically found around δ 100-105 ppm, while the other glucose carbons appear between δ 60 and 80 ppm.

Detailed analysis of coupling constants in the ¹H NMR spectrum and correlations observed in 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity and relative stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-Hydroxypinoresinol 1-O-glucoside (in DMSO-d₆)

Position¹³C (δ ppm)¹H (δ ppm, J in Hz)
Aglycone
196.94.89 (s)
2--
3--
4--
5--
684.64.97 (d, 4.9)
7--
873.94.20 (d, 10.5), 4.12 (d, 10.5)
1'127.5-
2'110.76.90 (d, 1.8)
3'147.5-
4'145.9-
5'115.46.75 (d, 8.1)
6'118.96.78 (dd, 8.1, 1.8)
1''133.2-
2''110.7-
3''147.6-
4''145.1-
5''115.2-
6''118.7-
OCH₃55.63.73 (s)
OCH₃55.73.76 (s)
Glucosyl Moiety
1'''102.34.85 (d, 7.6)
2'''73.53.08 (m)
3'''76.83.18 (m)
4'''70.03.00 (m)
5'''77.03.35 (m)
6'''61.03.68 (m), 3.48 (m)

Note: Assignments are based on typical chemical shift ranges and may vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of 1-Hydroxypinoresinol 1-O-glucoside and for elucidating its fragmentation pathways. The exact mass measurement provided by HRMS allows for the calculation of the molecular formula with high accuracy, which for this compound is C₂₆H₃₂O₁₂.

In electrospray ionization (ESI), the compound is readily observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts in positive ion mode, and as a deprotonated [M-H]⁻ adduct in negative ion mode.

The fragmentation of 1-Hydroxypinoresinol 1-O-glucoside in tandem mass spectrometry (MS/MS) experiments typically involves the cleavage of the glycosidic bond. This results in the neutral loss of the glucose moiety (162.0528 Da), leading to the formation of a prominent fragment ion corresponding to the aglycone, 1-hydroxypinoresinol. Further fragmentation of the aglycone can provide additional structural information about the furofuran core and the substituents on the aromatic rings. Common fragmentation pathways include retro-Diels-Alder (RDA) reactions within the furofuran ring system and cleavages of the ether linkages.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 1-Hydroxypinoresinol 1-O-glucoside

Adductm/zPredicted CCS (Ų)
[M+H]⁺537.19668217.8
[M+Na]⁺559.17862221.0
[M-H]⁻535.18212226.4
[M+NH₄]⁺554.22322221.4
[M+K]⁺575.15256223.3
[M+H-H₂O]⁺519.18666212.9

Data sourced from PubChemLite. These are predicted values and may differ from experimental measurements.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Assessment

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the chromophores, which in this case are the aromatic rings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in 1-Hydroxypinoresinol 1-O-glucoside and can be used for purity assessment.

The IR spectrum of this compound displays characteristic absorption bands for its various functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. libretexts.org C-H stretching vibrations of the aromatic rings are typically observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the furofuran and glucose moieties appear between 3000 and 2850 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region. vscht.cz The presence of the ether linkages in the furofuran and glycosidic bonds is confirmed by strong C-O stretching bands between 1250 and 1050 cm⁻¹. umn.edu

The UV-Vis spectrum of 1-Hydroxypinoresinol 1-O-glucoside in a solvent like methanol (B129727) or ethanol (B145695) is characterized by absorption maxima that are typical for phenolic compounds. It generally exhibits two main absorption bands, one around 280 nm, corresponding to the π→π* transitions of the aromatic rings, and another at shorter wavelengths, often around 230 nm. researchgate.net The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the solvent used.

Table 3: General IR Absorption Frequencies for Functional Groups in 1-Hydroxypinoresinol 1-O-glucoside

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohols, Phenols)3600-3200Strong, Broad
Aromatic C-H Stretch3100-3000Weak to Medium
Aliphatic C-H Stretch3000-2850Medium
Aromatic C=C Stretch1600-1450Medium to Strong
C-O Stretch (Ethers, Alcohols)1250-1050Strong

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives/analogs)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise arrangement of atoms in the crystal lattice.

While obtaining suitable single crystals of complex natural products like 1-Hydroxypinoresinol 1-O-glucoside can be challenging, the successful crystallographic analysis of a derivative or an analog can provide unequivocal proof of its stereochemistry. The absolute configuration determined from the X-ray data can then be used to calibrate and confirm the assignments made by other techniques, such as NMR and CD spectroscopy. To date, a crystal structure for 1-Hydroxypinoresinol 1-O-glucoside itself has not been reported in the major crystallographic databases. However, crystallographic studies of related lignans (B1203133) or their derivatives can serve as valuable reference points for confirming the stereochemical assignments of this compound.

Preclinical Biological and Pharmacological Activities: Mechanistic Investigations

In Vitro Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of 1-Hydroxypinoresinol 1-O-glucoside has been evaluated through various in vitro assays, demonstrating its ability to neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage.

In vitro studies have demonstrated that (+)-1-Hydroxypinoresinol 1-O-beta-D-glucoside possesses notable radical scavenging activities. chemfaces.com Specifically, it has shown efficacy in scavenging peroxynitrite, total ROS, and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. chemfaces.com The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to scavenge 50% of the radicals, were determined to be 3.23 ± 0.04 µM for peroxynitrite, 2.26 ± 0.07 µM for total ROS, and 32.3 ± 0.13 µM for DPPH radicals. chemfaces.com These findings highlight the compound's potential to counteract various forms of oxidative stress at the cellular level.

Table 1: In Vitro Radical Scavenging Activity of 1-Hydroxypinoresinol 1-O-glucoside

Radical ScavengedIC50 (µM)
Peroxynitrite3.23 ± 0.04
Total ROS2.26 ± 0.07
DPPH32.3 ± 0.13

This table summarizes the half-maximal inhibitory concentration (IC50) values of 1-Hydroxypinoresinol 1-O-glucoside against different reactive species.

Anti-inflammatory Mechanisms and Molecular Targets

1-Hydroxypinoresinol 1-O-glucoside has also been investigated for its anti-inflammatory properties, with research pointing towards its ability to modulate key inflammatory pathways and mediators.

Inflammation is often characterized by the overproduction of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Studies on structurally related glycosides have shown that they can effectively inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophage models. nih.gov This is achieved by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This inhibitory action on key inflammatory mediators is a significant aspect of the anti-inflammatory potential of these compounds.

The inflammatory response is orchestrated by a complex network of pro-inflammatory cytokines and chemokines. Research on pinoresinol-O-β-D-glucopyranoside, a closely related compound, has demonstrated its ability to significantly inhibit the expression of several of these signaling molecules. nih.gov In the context of influenza A (H1N1) virus-induced inflammation, this compound was found to suppress the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). nih.gov This broad-spectrum inhibition of key pro-inflammatory mediators underscores its potential to dampen inflammatory responses.

The anti-inflammatory effects of many natural compounds are often rooted in their ability to regulate critical intracellular signaling pathways. mdpi.com The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. nih.govijbiotech.com Studies on other glycosides have revealed their capacity to inhibit the activation of the NF-κB and MAPK pathways. nih.govnih.gov By doing so, these compounds can effectively downregulate the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2, thereby exerting a potent anti-inflammatory effect. nih.govmdpi.com

Antiproliferative and Apoptotic Activities in Cancer Cell Lines

The potential of 1-Hydroxypinoresinol 1-O-glucoside and its related compounds to combat cancer is an active area of research. Studies have explored their effects on cancer cell proliferation, their ability to induce programmed cell death (apoptosis), and the underlying molecular mechanisms.

Induction of Cell Cycle Arrest and Apoptosis Pathways

While direct studies on 1-Hydroxypinoresinol 1-O-glucoside are limited, research on its aglycone, pinoresinol (B1678388), provides significant insights into its potential anticancer activities. Pinoresinol has demonstrated cytotoxic, anti-proliferative, and pro-oxidant effects in human breast tumor cells, irrespective of their estrogen receptor status. nih.govnih.govnih.gov

Investigations into the mechanisms of action reveal that pinoresinol can induce apoptosis in various cancer cell lines. In a comparative study, pinoresinol was shown to induce higher levels of apoptosis in breast cancer cells (SkBr3) compared to healthy cells. nih.gov This suggests a degree of selectivity towards cancerous cells. The induction of apoptosis by pinoresinol in SkBr3 cells was found to occur through both intrinsic and extrinsic pathways, as evidenced by the significant overexpression of pro-apoptotic genes and the underexpression of anti-apoptotic genes. nih.gov

Furthermore, research on pinoresinol-rich extra virgin olive oil has shed light on its effects on colon cancer cell lines. In p53-proficient cells, treatment led to increased apoptosis and cell cycle arrest in the G2/M phase. This was associated with the upregulation of Ataxia Telangiectasia Mutated (ATM) and its downstream proteins, key players in the DNA damage response, along with a decrease in the cyclin B/cdc2 complex, which is crucial for entry into mitosis.

The table below summarizes the observed effects of pinoresinol on different cancer cell lines.

Cell LineCancer TypeObserved Effects of Pinoresinol
MDA-MB-231 Breast Cancer (ER-)Cytotoxic, Anti-proliferative, Pro-oxidant
MCF7 Breast Cancer (ER+)Cytotoxic, Anti-proliferative
SkBr3 Breast CancerInduction of apoptosis via intrinsic and extrinsic pathways
p53-proficient colon cancer cells Colon CancerIncreased apoptosis, G2/M cell cycle arrest, Upregulation of ATM-p53 cascade

Inhibition of Angiogenesis and Metastasis (in vitro models)

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression. nih.gov In vitro models are instrumental in studying the effects of potential therapeutic agents on these processes. Common assays include the tube formation assay, where endothelial cells are cultured on a basement membrane matrix (e.g., Matrigel) to assess their ability to form capillary-like structures, and wound healing or transwell migration assays to evaluate cancer cell motility and invasion. nih.govnih.gov

While there is a lack of direct experimental data on the effects of 1-Hydroxypinoresinol 1-O-glucoside on angiogenesis and metastasis, studies on other lignans (B1203133) suggest potential in this area. For instance, the lignan (B3055560) sesamol (B190485) has been reported to have anti-cancer properties, which include the modulation of pathways involved in metastasis. nih.gov Given the established role of oncogenic signaling pathways like NF-κB in promoting angiogenesis, the inhibitory effects of related pinoresinol glucosides on such pathways suggest a plausible, yet unconfirmed, anti-angiogenic and anti-metastatic potential for 1-Hydroxypinoresinol 1-O-glucoside.

Mechanisms of Action on Oncogenic Signaling

The anticancer effects of many natural compounds are mediated through their interaction with key oncogenic signaling pathways that regulate cell growth, survival, and proliferation. Research into a closely related compound, (+)-pinoresinol-O-β-D-glucopyranoside, has revealed significant inhibitory effects on several of these critical pathways.

In studies investigating its antiviral and anti-inflammatory properties, (+)-pinoresinol-O-β-D-glucopyranoside was found to inactivate the nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (p38 MAPK), and AKT signaling pathways. nih.govnih.gov These pathways are also well-established drivers of oncogenesis. The NF-κB pathway, for example, is known to promote tumor cell proliferation and suppress apoptosis. nih.gov The p38 MAPK pathway plays a complex, often dual, role in cancer, but its modulation can impact cell survival and differentiation. researchgate.net The AKT pathway is a central regulator of cell survival and metabolism.

The ability of a pinoresinol glucoside to inhibit these pathways in other disease contexts strongly suggests that a similar mechanism may be responsible for the observed antiproliferative and apoptotic effects in cancer cells.

Antimicrobial and Antiviral Activity Investigations

Beyond its potential in cancer therapy, 1-Hydroxypinoresinol 1-O-glucoside and its related compounds have been investigated for their ability to combat infectious diseases.

Antibacterial and Antifungal Efficacy Against Pathogens

Studies on (-)-8-hydroxypinoresinol, the aglycone of the target compound, have demonstrated a broad spectrum of antimicrobial activity. This compound was found to be active against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. researchgate.net The efficacy of this compound has been quantified through measurements of the zone of inhibition (ZOI) and the minimum inhibitory concentration (MIC).

The following table presents the antimicrobial and antifungal efficacy of (-)-8-hydroxypinoresinol against a panel of pathogenic microorganisms. researchgate.net

MicroorganismTypeZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus Gram-positive bacterium170.75
Streptococcus pneumoniae Gram-positive bacterium151.5
Escherichia coli Gram-negative bacterium113.0
Salmonella typhi Gram-negative bacterium131.5
Candida albicans Fungus141.5

These findings underscore the potential of hydroxypinoresinol derivatives as natural antimicrobial agents.

Antiviral Mechanisms Targeting Viral Replication and Entry

The antiviral properties of pinoresinol glucosides have been a subject of scientific inquiry. A study on (+)-pinoresinol-O-β-D-glucopyranoside demonstrated inhibitory activity against the influenza A virus (H1N1). nih.govnih.gov The antiviral mechanism was attributed to the inhibition of the NF-κB, p38 MAPK, and AKT signaling pathways, which are often exploited by viruses for their replication. nih.govnih.gov The 50% inhibition concentration (IC50) values against influenza A/PR/8/34 (H1N1) and A/Guangzhou/GIRD07/09 (H1N1) strains were determined to be 408.81±5.24 µg/ml and 176.24±4.41 µg/ml, respectively. nih.gov

General mechanisms by which flavonoids and their glycosides exert antiviral effects include the inhibition of viral enzymes such as neuraminidase and proteases, interference with viral DNA/RNA polymerases, and modification of viral proteins involved in replication and entry into host cells. nih.gov While direct studies on the antiviral mechanisms of 1-Hydroxypinoresinol 1-O-glucoside are not yet available, the findings for related pinoresinol glucosides suggest that it may act through similar pathways to disrupt the viral life cycle.

Enzyme Modulation and Receptor Binding Studies

Preclinical research into 1-Hydroxypinoresinol 1-O-glucoside and its isomers has uncovered specific interactions with key enzymes and ion channels, suggesting targeted mechanisms of action.

Kinetic Analysis of Enzyme Inhibition or Activation

Studies have demonstrated the compound's ability to inhibit enzymes involved in carbohydrate metabolism. A closely related isomer, Pinoresinol-4-O-β-D-glucopyranoside, has shown potent in-vitro antihyperglycemic activity through the inhibition of α-glucosidase, a key enzyme in the digestion of carbohydrates. researchgate.net The inhibitory concentration (IC50) value for this interaction has been quantified, highlighting its potential as an enzyme modulator. researchgate.net

Table 1: Enzyme Inhibition by Pinoresinol Glucoside Isomer

CompoundEnzymeInhibitory Concentration (IC50)Reference
Pinoresinol-4-O-β-D-glucopyranosideα-Glucosidase48.13 μg/ml researchgate.net

Ligand-Receptor Interaction Profiling

In the context of receptor binding, research has identified a specific interaction between an isomer of the compound and a crucial cardiac ion channel. 8-Hydroxypinoresinol-4-O-β-D-glucoside (HPG), isolated from Valeriana officinalis extracts, has been identified as a novel blocker of the human Kv1.5 potassium channel. nih.gov This channel is significant in cardiac electrophysiology, and its modulation is a target for antiarrhythmic therapies. The study demonstrated that HPG effectively blocks the current through hKv1.5 channels expressed in HEK 293 cells, pointing to a direct ligand-receptor interaction. nih.gov

Neuroprotective Effects in Preclinical Models

The neuroprotective potential of 1-Hydroxypinoresinol 1-O-glucoside has been explored through its ability to counteract oxidative stress and inflammation, key drivers of neurodegeneration.

Protection Against Oxidative Stress and Neuroinflammation

A primary mechanism underlying the compound's protective effects is its potent antioxidant activity. (+)-1-Hydroxypinoresinol 1-O-beta-D-glucoside has demonstrated significant scavenging activity against various reactive oxygen species (ROS). targetmol.combiocrick.com It effectively scavenges peroxynitrite, total ROS, and the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, with specific IC50 values determined for each. targetmol.combiocrick.comambeed.com

Table 2: Radical Scavenging Activity of (+)-1-Hydroxypinoresinol 1-O-beta-D-glucoside

Radical SpeciesIC50 (μM)Reference
Peroxynitrite3.23 ± 0.04 targetmol.combiocrick.com
Total ROS2.26 ± 0.07 targetmol.combiocrick.com
DPPH32.3 ± 0.13 targetmol.combiocrick.com

Beyond direct antioxidant action, the compound exhibits significant anti-inflammatory properties. A study on (+)-pinoresinol-O-β-D-glucopyranoside showed pronounced inhibitory effects on the expression of pro-inflammatory mediators induced by the influenza H1N1 virus, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov Mechanistic analysis indicated that these anti-inflammatory effects were associated with the inactivation of key signaling pathways, including nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (p38 MAPK), and AKT. nih.gov By mitigating both oxidative stress and the production of inflammatory cytokines, the compound provides a dual-pronged approach to neuroprotection.

Modulation of Neurotransmitter Systems and Synaptic Plasticity

Currently, there is limited specific research available from the provided search results detailing the direct effects of 1-Hydroxypinoresinol 1-O-glucoside on neurotransmitter systems and synaptic plasticity.

Other Investigated Biological Activities (e.g., Anti-diabetic, Immunomodulatory, Hepatoprotective)

In addition to its neuroprotective effects, 1-Hydroxypinoresinol 1-O-glucoside and its isomers have been investigated for a range of other pharmacological activities.

Anti-diabetic Activity : The anti-diabetic potential of a related compound, pinoresinol-4-O-β-D-glucopyranoside, has been demonstrated in both in-vitro and in-vivo models. Its ability to inhibit α-glucosidase contributes to its antihyperglycemic effect. researchgate.net Furthermore, in a streptozotocin-induced diabetic mouse model, administration of this compound led to a significant decline in serum glucose levels by 37.83% and an elevation in insulin (B600854) levels. researchgate.net

Immunomodulatory Effects : The compound's anti-inflammatory actions are indicative of its immunomodulatory potential. By inhibiting the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, and modulating signaling pathways like NF-κB, (+)-pinoresinol-O-β-D-glucopyranoside can regulate immune responses. nih.gov This activity is crucial in conditions where an overactive inflammatory response contributes to pathology.

Hepatoprotective Activity : Preclinical studies have shown the liver-protective effects of pinoresinol glucosides. In a mouse model of CCl4-induced hepatotoxicity, pinoresinol-4-O-β-D-glucopyranoside demonstrated hepatoprotective activity by significantly lowering the levels of liver damage markers, aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). researchgate.net This suggests the compound can mitigate chemically-induced liver injury.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

The biological and pharmacological activities of 1-Hydroxypinoresinol 1-O-glucoside are intrinsically linked to its unique chemical architecture. As a member of the furofuran class of lignans, its structure-activity relationship (SAR) can be understood by examining the influence of its core skeleton, the substituents on its aromatic rings, and the presence of the glucoside moiety.

Furofuran lignans are characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. nih.govnih.govresearchgate.netnih.gov The specific biological effects of these compounds are largely determined by the nature and position of functional groups attached to the two aryl rings and the stereochemistry of the furofuran ring system itself. nih.govresearchgate.net

Research into the antioxidant properties of various lignans has shed light on key structural features that govern their radical scavenging capabilities. A comparative study of 15 different lignans revealed that the type of substitution on the phenyl rings is a critical determinant of activity. nih.gov Lignans possessing a catechol (3,4-dihydroxyphenyl) structure exhibited the most potent radical scavenging effects. nih.gov In contrast, those with guaiacyl (4-hydroxy-3-methoxyphenyl) groups, such as 1-Hydroxypinoresinol 1-O-glucoside, demonstrated slightly lower, yet significant, antioxidant capacity. nih.gov This suggests that the two hydroxyl groups of a catechol moiety are more effective at donating hydrogen atoms to neutralize free radicals than the single hydroxyl group of a guaiacyl moiety.

Furthermore, the degree of oxidation at the benzylic positions of the lignan structure has been found to influence activity, with a higher oxidation state leading to a decrease in radical scavenging ability. nih.gov The butanediol (B1596017) structure present in some lignans was also associated with enhanced activity. nih.gov

The glycosylation of lignans, such as the attachment of a glucose molecule to 1-hydroxypinoresinol, is another crucial factor in their biological profile. nih.gov Glycosylation generally increases the water solubility and stability of the compound, which can in turn affect its bioavailability and metabolic fate. nih.gov For many dietary lignans, their ultimate biological activity is attributed to their conversion into the mammalian lignans, enterodiol (B191174) and enterolactone (B190478), by the gut microbiota. nih.gov The presence and position of the glucoside group can influence the efficiency of this metabolic conversion.

The core pharmacophore of many biologically active lignans, including those with antioxidant and anti-inflammatory properties, can be generally described by the presence of the two substituted phenyl rings connected by a flexible or rigid linker, such as the furofuran core. The specific arrangement and nature of the hydroxyl and methoxy (B1213986) groups on the phenyl rings are key features for molecular recognition and activity. For instance, a pharmacophore model developed for lignans with potential in managing diabetic heart disease highlighted specific hydrogen bond donor and acceptor patterns as crucial for activity. researchgate.net

Table 1: Structure-Activity Relationship Insights for Furofuran Lignans

Structural FeatureInfluence on Biological ActivitySupporting Evidence
Aromatic Ring Substitution Lignans with catechol (3,4-dihydroxyphenyl) moieties show higher antioxidant activity than those with guaiacyl (4-hydroxy-3-methoxyphenyl) groups. nih.govComparative studies of radical scavenging capacity among different lignans. nih.gov
Oxidation State A higher degree of oxidation at the benzylic positions tends to decrease radical scavenging activity. nih.govSAR studies on a variety of lignan structures. nih.gov
Glycosylation The presence of a glucoside group affects solubility, stability, and metabolism by gut microbiota, which can influence overall biological activity. nih.govnih.govGeneral studies on the role of glycosylation in natural product pharmacology. nih.gov
Furofuran Core The stereochemistry of the furofuran ring system contributes to the specificity of biological interactions. nih.govresearchgate.netAnalysis of the structural diversity and biological activities of naturally occurring furofuran lignans. nih.govresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

In Vivo Absorption and Bioavailability Assessments

A comparative study in mice on pinoresinol (B1678388) and its glucoside, pinoresinol-4-O-β-D-glucopyranoside, demonstrated that both forms are absorbed in the stomach and small intestine. The aglycone, pinoresinol, exhibited a faster absorption rate compared to its glucoside counterpart. After oral administration, serum levels of pinoresinol peaked more rapidly than those of its glucoside. nih.gov This suggests that the glycosidic moiety may influence the rate of absorption. It is plausible that 1-Hydroxypinoresinol 1-O-glucoside undergoes deglycosylation in the gastrointestinal tract prior to or during absorption, a common pathway for flavonoid and lignan (B3055560) glycosides. The presence of the additional hydroxyl group on the pinoresinol backbone might also affect its polarity and subsequent absorption kinetics, but without direct experimental data, this remains speculative.

Distribution Patterns and Tissue Tropism

There is a significant lack of information regarding the specific tissue distribution patterns and tropism of 1-Hydroxypinoresinol 1-O-glucoside following systemic absorption in animal models. Studies that could elucidate the extent to which this compound penetrates various tissues and organs, including potential target sites, have not been reported.

Metabolic Transformations and Metabolite Profiling (Animal Studies)

Specific studies detailing the metabolic transformations and metabolite profile of 1-Hydroxypinoresinol 1-O-glucoside in animal models are currently unavailable. However, general metabolic pathways for lignan glucosides have been investigated.

Research on the lignan glucosides arctiin (B1665604) and tracheloside (B49147) in rats has shown that they are metabolized in the gastrointestinal tract. nih.gov The primary metabolites are the corresponding aglycones, which are the genuine genins. nih.gov These aglycones can then undergo further transformation, such as methylation by catechol-O-methyltransferase (COMT) in the liver. nih.gov It is conceivable that 1-Hydroxypinoresinol 1-O-glucoside follows a similar metabolic fate, with initial deglycosylation to its aglycone, 1-hydroxypinoresinol. This aglycone could then be subject to Phase I and Phase II metabolic reactions, including methylation, glucuronidation, and sulfation. A study on pinoresinol and its glucoside in mice also indicated that the aglycone form leads to higher levels of metabolites in the serum and liver compared to the glucoside form. nih.gov

Elimination and Excretion Pathways

There is no direct experimental evidence available to delineate the elimination and excretion pathways of 1-Hydroxypinoresinol 1-O-glucoside in animal models. The routes and rates of its clearance from the body remain to be determined.

Pharmacodynamic Markers of Efficacy in Disease Models

While direct pharmacodynamic studies of isolated 1-Hydroxypinoresinol 1-O-glucoside in animal disease models are scarce, research on total lignan extracts from Eucommia ulmoides, which contains this compound, provides some indication of potential therapeutic effects.

In a study using an ovariectomized rat model of osteoporosis, treatment with total lignans (B1203133) from Eucommia ulmoides bark demonstrated a significant prevention of bone loss. nih.gov The treatment helped maintain the biomechanical quality of the femur and inhibited the decrease in bone mineral density. nih.gov Furthermore, the total lignans were shown to promote the proliferation and differentiation of primary osteoblastic cells while inhibiting osteoclastogenesis in vitro. nih.gov These effects suggest that lignans from Eucommia ulmoides, potentially including 1-Hydroxypinoresinol 1-O-glucoside, may have a positive impact on bone health.

Another structurally related compound, 8-hydroxypinoresinol-4-O-β-D-glucoside, isolated from Valeriana officinalis, has been shown to block the hKv1.5 potassium channel in vitro, suggesting potential antiarrhythmic activities. nih.gov Although this is not direct evidence for 1-Hydroxypinoresinol 1-O-glucoside, it points to the potential for lignan glucosides to interact with specific molecular targets.

Chemical Synthesis and Derivatization for Research and Analog Development

Total Synthesis Strategies and Methodologies for 1-Hydroxypinoresinol 1-O-Glucoside

The total synthesis of 1-hydroxypinoresinol 1-O-glucoside is a multistep process that can be conceptually broken down into the synthesis of the aglycone, 1-hydroxypinoresinol, followed by its glycosylation.

The initial and crucial step is the synthesis of the pinoresinol (B1678388) core. A common and biomimetic approach involves the oxidative dimerization of coniferyl alcohol. frontiersin.org However, this method often suffers from low yields and a lack of selectivity, producing a mixture of different lignans (B1203133). frontiersin.org To address this, more efficient methods have been developed. One such strategy utilizes 5-bromoconiferyl alcohol as a starting material. The bromine atom at the 5-position directs the radical coupling reaction to be more specific, leading to the formation of 5,5′-bromopinoresinol in higher yields. Subsequent hydro-debromination quantitatively yields pinoresinol. osti.gov

The next key transformation is the introduction of the hydroxyl group at the C1 position of the pinoresinol scaffold. This benzylic hydroxylation can be achieved through enzymatic means. For instance, a flavoprotein from the vanillyl alcohol oxidase/p-cresol methyl hydroxylase (VAO/PCMH) family, identified in Pseudomonas sp. strain SG-MS2, has been shown to catalyze the hydroxylation of (+)-pinoresinol at the benzylic carbon to yield 1-hydroxypinoresinol. asm.org

The final step is the glycosylation of 1-hydroxypinoresinol. This involves the stereoselective attachment of a glucose molecule to the 1-O-position. This can be accomplished using uridine (B1682114) diphosphate (B83284) (UDP) glycosyltransferases (UGTs). For example, UGTs from Isatis indigotica, such as IiUGT71B5a, have demonstrated the ability to glycosylate the hydroxyl group of pinoresinol, suggesting their potential application in the glycosylation of 1-hydroxypinoresinol. nih.govresearchgate.net

Synthetic Step Methodology Key Reagents/Enzymes Outcome
Pinoresinol SynthesisOxidative DimerizationConiferyl alcohol, Peroxidase/LaccaseLow yield, mixture of products
Pinoresinol SynthesisDirected Dimerization5-Bromoconiferyl alcohol, Peroxidase, Pd/C, H₂Higher yield of pinoresinol
HydroxylationEnzymatic Hydroxylation(+)-Pinoresinol, Flavoprotein (VAO/PCMH family)1-Hydroxypinoresinol
GlycosylationEnzymatic Glycosylation1-Hydroxypinoresinol, UGTs (e.g., IiUGT71B5a), UDP-Glucose1-Hydroxypinoresinol 1-O-glucoside

Semisynthetic Modifications and Analog Preparation for SAR Studies

Structure-activity relationship (SAR) studies are essential to identify the key structural features of 1-hydroxypinoresinol 1-O-glucoside responsible for its biological effects. By systematically modifying its structure and evaluating the impact on activity, researchers can design more potent and selective analogs.

One area of focus for SAR studies on related lignans has been the development of inhibitors for P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.gov Following this precedent, analogs of 1-hydroxypinoresinol 1-O-glucoside could be synthesized to explore their potential as P-gp inhibitors. Modifications could include:

Alterations to the Aromatic Rings: Introducing different substituents (e.g., halogens, alkyl groups, or additional hydroxyl or methoxy (B1213986) groups) on the phenyl rings could modulate lipophilicity and electronic properties, potentially influencing binding to target proteins.

Modification of the Furanofuran Core: The central bis-tetrahydrofuran ring system can be altered. For example, the stereochemistry of the substituents could be varied, or the ring oxygen atoms could be replaced with other heteroatoms.

Changes to the Glucoside Moiety: The glucose unit can be replaced with other sugars (e.g., rhamnose, xylose) to investigate the role of the carbohydrate in activity and bioavailability. The anomeric linkage (α or β) could also be varied.

Chemoenzymatic Synthesis Approaches for Stereoselective Production

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high stereoselectivity of enzymatic transformations. This hybrid approach is particularly well-suited for the synthesis of complex chiral molecules like 1-hydroxypinoresinol 1-O-glucoside.

A plausible chemoenzymatic route would begin with the chemical synthesis of the pinoresinol core, for instance, via the high-yielding dimerization of 5-bromoconiferyl alcohol followed by debromination. osti.gov This provides a racemic or enantiomerically enriched pinoresinol scaffold.

The subsequent steps would leverage the specificity of enzymes:

Enzymatic Hydroxylation: The stereoselective introduction of the hydroxyl group at the C1 position can be achieved using the aforementioned flavoprotein from Pseudomonas sp. asm.org This would ensure the correct stereochemistry at this new chiral center.

Enzymatic Glycosylation: The final step would involve the use of a UGT, such as IiUGT71B5a from Isatis indigotica, to attach the glucose moiety stereoselectively to the newly introduced hydroxyl group. nih.govresearchgate.net

Enzyme Class Specific Enzyme Reaction Catalyzed Substrate Product
Flavoprotein (VAO/PCMH family)From Pseudomonas sp. strain SG-MS2Benzylic Hydroxylation(+)-Pinoresinol1-Hydroxypinoresinol
UDP-glycosyltransferase (UGT)IiUGT71B5a from Isatis indigoticaGlycosylationPinoresinolPinoresinol glucoside

Development of Conjugates and Prodrug Strategies for Targeted Research Delivery

To enhance the research utility of 1-hydroxypinoresinol 1-O-glucoside, it can be incorporated into conjugates or designed as a prodrug. These strategies aim to improve its delivery to specific cells or tissues, control its release, and enhance its pharmacokinetic properties for research purposes.

Conjugate Strategies:

Conjugation involves linking 1-hydroxypinoresinol 1-O-glucoside to another molecule, such as a peptide, antibody, or nanoparticle. This can facilitate targeted delivery to cells expressing specific receptors. For example, peptide-drug conjugates (PDCs) are a well-established strategy for targeted therapy and research. uni-muenchen.de A hypothetical conjugate could involve attaching 1-hydroxypinoresinol 1-O-glucoside to a peptide that binds to a receptor overexpressed on a particular cell type of interest.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a parent molecule that is converted into the active form in the body, often at the target site. For 1-hydroxypinoresinol 1-O-glucoside, a prodrug approach could involve masking one or more of its hydroxyl groups with a labile protecting group. This could improve its membrane permeability or protect it from premature metabolism. The protecting group would then be cleaved by specific enzymes at the target site to release the active compound.

The development of such conjugates and prodrugs would require careful consideration of the linker chemistry to ensure that the active compound is released in its intended location and at the desired rate. These advanced delivery systems hold the potential to significantly enhance the precision and efficacy of 1-hydroxypinoresinol 1-O-glucoside as a molecular probe in biological research.

Biotechnological Production and Metabolic Engineering Approaches

Establishment of In Vitro Cell Cultures for Compound Production

Plant cell and tissue culture (PCTC) presents a promising platform for the production of specialized metabolites, offering a controlled environment independent of seasonal and geographical constraints. This technology circumvents the need for extensive land use and the application of pesticides and herbicides, providing a sustainable and consistent source of plant-derived chemicals. mdpi.com

While research on in vitro cultures specifically for 1-hydroxypinoresinol 1-O-glucoside is emerging, studies on related lignans (B1203133) demonstrate the feasibility of this approach. For instance, suspension cell cultures of Forsythia koreana have been successfully established for the production of lignans such as pinoresinol (B1678388) glucoside. oup.com These cultures, derived from the leaves of the plant, were found to produce lignans at levels comparable to the source plant material. oup.com The successful cultivation of Forsythia cells highlights the potential for developing dedicated cell lines for other lignan-producing species.

Similarly, cell cultures of Actinidia deliciosa (kiwi) have been generated and screened for the production of other valuable phenolic compounds, namely quercetin (B1663063) glycosides. mdpi.com These cell lines, initiated from various explants including apical buds and young leaves, demonstrated the capacity to accumulate significant quantities of these metabolites. mdpi.com This work underscores the general applicability of PCTC for producing complex glycosylated natural products. Given that 1-hydroxypinoresinol 1-O-glucoside is found in plants like Salvia miltiorrhiza, establishing cell cultures from this species could be a direct route for its biotechnological production. biocrick.com Research has already been conducted on Salvia miltiorrhiza cell cultures for the production of other bioactive compounds like diterpenoids, indicating the amenability of this species to in vitro cultivation. nih.gov

Metabolic Engineering in Microorganisms or Plants for Enhanced Biosynthesis

Metabolic engineering offers a powerful toolkit to enhance the production of desired compounds by redesigning the metabolic pathways of host organisms. Both microorganisms and plants are being explored as chassis for the heterologous biosynthesis of lignans and their glucosides.

The biosynthesis of lignans originates from the phenylpropanoid pathway, which produces the precursor coniferyl alcohol. nih.gov Through oxidative coupling, pinoresinol is formed, which can then be further modified by a series of enzymes. nih.gov The glycosylation step, crucial for the formation of compounds like 1-hydroxypinoresinol 1-O-glucoside, is catalyzed by UDP-glycosyltransferases (UGTs). nih.gov

Escherichia coli has emerged as a workhorse for metabolic engineering due to its rapid growth and well-characterized genetics. Researchers have successfully engineered E. coli to produce various flavonoids and their glycosides by introducing the necessary biosynthetic genes. researchgate.net For example, to enhance the production of flavonoid glucuronides, the ugd gene (UDP-glucose dehydrogenase) was overexpressed to increase the supply of the sugar donor, UDP-glucuronic acid, while a competing pathway was knocked out by deleting the araA gene. researchgate.net

More directly relevant, a biosynthetic network for lignan (B3055560) glycosides has been constructed in E. coli. nih.gov By introducing genes for the conversion of the inexpensive substrate eugenol (B1671780) into (+)-pinoresinol, researchers achieved a titer of up to 698.9 mg/L in shake-flask fermentation. nih.govresearchgate.net Subsequent co-culture fermentation strategies, termed "multicellular one-pot" methods, were employed to produce downstream lignans and their glucosides, including (+)-pinoresinol glucoside. nih.gov This was achieved by introducing specific UGTs that catalyze the glycosylation of the lignan core. nih.gov

Genetic Manipulation for Overexpression of Biosynthetic Pathways

Genetic manipulation to overexpress key enzymes in the biosynthetic pathway is a cornerstone of metabolic engineering for increasing product yield. In the context of lignan production, several key enzymes have been targeted.

In the aforementioned Forsythia koreana cell cultures, a significant breakthrough was the manipulation of the lignan biosynthetic pathway to accumulate a specific precursor. By down-regulating the endogenous pinoresinol/lariciresinol (B1674508) reductase (PLR) gene using RNA interference (RNAi), the metabolic flux was redirected, leading to a substantial accumulation of pinoresinol, which was primarily in its glycosylated form. oup.com This demonstrates that the targeted suppression of competing downstream pathways can be a highly effective strategy.

Conversely, the overexpression of biosynthetic genes can also lead to enhanced production. In transgenic wheat, the overexpression of the PLR gene from Forsythia intermedia resulted in a 2.2-fold increase in the levels of secoisolariciresinol (B192356) diglucoside, a prominent lignan in wheat. nih.gov This highlights the potential of overexpressing key reductases and other modifying enzymes to boost the production of specific lignans.

In microbial systems, the selection and overexpression of efficient enzymes are critical. In the E. coli system for lignan glucoside production, various UGTs were screened to find the most effective ones for glycosylating the lignan aglycones. nih.gov The choice of gene construction and the order of genes in an expression cassette have also been shown to significantly impact the final product titer. researchgate.net

Bioreactor Optimization for Scalable Production of Research Material

The transition from laboratory-scale experiments to the scalable production of research material necessitates the use of bioreactors. The choice of bioreactor type and the optimization of cultivation parameters are crucial for maximizing biomass and product yield.

Studies on the production of lignans from Schisandra chinensis shoot cultures have compared different bioreactor systems. nih.gov These included liquid-phase systems (balloon-type and bubble-column bioreactors), a gas-phase spray bioreactor, and temporary immersion systems (RITA® and Plantform). nih.gov The results indicated that temporary immersion systems were superior for both biomass production and lignan accumulation. The RITA® bioreactor yielded the highest biomass (17.86 g/L dry weight over 60 days), while the Plantform bioreactor resulted in the highest lignan content (546.98 mg/100g dry weight after 30 days). nih.gov

The optimization of fermentation conditions is also critical in microbial production systems. For the production of other complex molecules in E. coli, fed-batch fermentation is a common strategy to achieve high cell densities and product titers. For instance, the production of p-hydroxyacetophenone and its glucoside in E. coli was significantly enhanced under fed-batch conditions, reaching titers of 1445.3 mg/L and 210.7 mg/L, respectively. researchgate.net Similar strategies would be applicable to the production of 1-hydroxypinoresinol 1-O-glucoside.

Future Research Directions and Translational Outlook Preclinical Focus

Elucidation of Novel Biological Targets and Mechanisms of Action

1-Hydroxypinoresinol 1-O-glucoside has been primarily identified as a potent antioxidative compound. medchemexpress.com Its mechanism is largely attributed to its ability to scavenge various reactive oxygen species (ROS). ambeed.com Research has demonstrated its effectiveness in neutralizing peroxynitrite, total ROS, and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, showcasing a broad-spectrum radical scavenging capacity. biocrick.comchemfaces.comtargetmol.com The compound's activity is linked to pathways including the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in inflammatory responses, and general interactions with ROS. medchemexpress.com

While its antioxidant properties are established, the full extent of its molecular interactions remains an area for future exploration. The association with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway suggests its potential role in metabolic regulation and inflammation, which warrants further investigation. ambeed.com

A promising avenue for future research lies in exploring targets beyond its general antioxidant effects. For instance, a related lignan (B3055560), 8-hydroxypinoresinol-4-O-β-D-glucoside, has been identified as a novel blocker of the human Kv1.5 potassium channel, a target for antiarrhythmic drugs. nih.gov This finding suggests that 1-Hydroxypinoresinol 1-O-glucoside or its derivatives may also interact with specific ion channels or cellular receptors, representing a significant shift from its currently understood mechanism. Future preclinical studies should aim to deconstruct these broader effects to pinpoint specific protein targets, which could reveal novel therapeutic applications for conditions underpinned by oxidative stress and ion channel dysregulation.

Activity IC50 Value (μM) Source
Peroxynitrite Scavenging3.23 ± 0.04 biocrick.comchemfaces.comtargetmol.com
Total ROS Scavenging2.26 ± 0.07 biocrick.comchemfaces.comtargetmol.com
DPPH Radical Scavenging32.3 ± 0.13 biocrick.comchemfaces.comtargetmol.com

This table summarizes the reported IC50 values for the radical scavenging activities of 1-Hydroxypinoresinol 1-O-glucoside.

Exploration of Synergistic Effects with Other Natural Products

1-Hydroxypinoresinol 1-O-glucoside is a natural product found in various plants, including the rhizomes of Salvia miltiorrhiza and Pteris semipinnata L. medchemexpress.comchemfaces.com In its natural context, it co-exists with a multitude of other phytochemicals. This co-existence suggests a potential for synergistic or additive interactions that could enhance its biological effects.

Future preclinical research should investigate the effects of combining 1-Hydroxypinoresinol 1-O-glucoside with other natural compounds. For example, combining it with other antioxidants found in Salvia miltiorrhiza could lead to a more potent formulation for combating oxidative stress. Similarly, exploring its interaction with lignans (B1203133) like pinoresinol (B1678388) and 1-acetoxypinoresinol, found in olive oil, could yield new insights into the collective health benefits of diets rich in these compounds. researchgate.net Such studies could focus on whether these combinations lead to enhanced antioxidant capacity, improved anti-inflammatory effects, or novel bioactivities not observed with the individual compounds.

Development of Advanced Delivery Systems for Preclinical Applications

The practical application of 1-Hydroxypinoresinol 1-O-glucoside in preclinical models is contingent on its bioavailability and stability. The compound's solubility characteristics, with good solubility in organic solvents like DMSO but likely poor aqueous solubility, present a challenge for systemic delivery in vivo. chemfaces.comtargetmol.com This necessitates the development of advanced drug delivery systems to enhance its pharmacokinetic profile.

Future research should focus on formulating 1-Hydroxypinoresinol 1-O-glucoside into various delivery platforms. Potential systems for exploration include:

Nanoparticles: Encapsulating the compound in polymeric nanoparticles could protect it from premature degradation, improve its solubility in physiological fluids, and potentially enable targeted delivery to specific tissues.

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, offering a versatile platform to improve the circulation time and cellular uptake of 1-Hydroxypinoresinol 1-O-glucoside.

Phytosomes: Forming complexes with phospholipids (B1166683) could enhance the compound's absorption and bioavailability.

Developing such systems will be crucial for accurately assessing its therapeutic potential in preclinical animal models of diseases where oxidative stress is a key pathological feature.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

To gain a holistic understanding of the biological effects of 1-Hydroxypinoresinol 1-O-glucoside, future research must integrate multi-omics approaches. These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Genomics: Transcriptomic analysis (e.g., RNA-seq) can identify the full spectrum of genes and signaling pathways modulated by the compound, moving beyond currently known pathways like NF-κB and PPAR.

Proteomics: This approach can uncover the direct protein targets of 1-Hydroxypinoresinol 1-O-glucoside and its downstream effects on protein expression and post-translational modifications. This would be instrumental in validating novel mechanisms of action.

Metabolomics: Analyzing the changes in the cellular metabolome following treatment can reveal how the compound influences metabolic pathways and can help identify biomarkers of its activity. sigmaaldrich.com

The integration of these omics datasets will provide a comprehensive mechanistic portrait and could help identify novel applications and patient populations that might benefit most from its therapeutic potential.

Potential for Development as Research Probes or Preclinical Leads

Given its well-defined antioxidant activity, 1-Hydroxypinoresinol 1-O-glucoside serves as a valuable research probe for investigating the role of ROS and peroxynitrite in various pathological processes. Its use in preclinical studies can help elucidate the impact of targeted antioxidant intervention in models of neurodegenerative disease, cardiovascular disorders, and inflammation.

Furthermore, this lignan represents a promising preclinical lead compound for drug development. The potent and specific biological activities of lignans, such as the antiarrhythmic potential of related compounds, highlight their therapeutic promise. nih.gov The core structure of 1-Hydroxypinoresinol 1-O-glucoside provides a scaffold for medicinal chemists to:

Synthesize analogs to improve potency and selectivity for specific molecular targets.

Optimize drug-like properties (ADME: absorption, distribution, metabolism, and excretion) to enhance bioavailability and in vivo efficacy.

Develop derivatives with improved stability and formulation characteristics.

The journey from a natural product to a clinical candidate is long, but 1-Hydroxypinoresinol 1-O-glucoside possesses fundamental biological activities that make it a strong candidate for further translational research.

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for quantifying 1-Hydroxypinoresinol 1-O-glucoside in plant extracts?

  • Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized multiple reaction monitoring (MRM) transitions for specificity. For structural confirmation, combine nuclear magnetic resonance (NMR) analysis (1H and 13C) to verify glucose moiety attachments and regioselective acylation patterns, as demonstrated in sesame cell culture studies . Calibration curves using authentic standards (≥98% purity) ensure accuracy.

Q. How should storage conditions be optimized to preserve the stability of 1-Hydroxypinoresinol 1-O-glucoside?

  • Answer : Store lyophilized powder at -20°C in airtight, light-protected containers for up to 3 years. For solutions, use anhydrous DMSO and store at -80°C (≤1 year). Discrepancies in reported storage temperatures (e.g., 2–8°C vs. -20°C) highlight the need for stability testing via HPLC or LC-MS to monitor degradation under varying conditions .

Q. What in vitro assays are suitable for assessing the antioxidant activity of 1-Hydroxypinoresinol 1-O-glucoside?

  • Answer : Employ DPPH radical scavenging (IC50 ~32.3 µM), total ROS inhibition (IC50 ~2.26 µM), and peroxynitrite scavenging (IC50 ~3.23 µM) assays. Include positive controls (e.g., ascorbic acid) and triplicate measurements to account for batch variability. Pre-treat samples with antioxidants to avoid auto-oxidation artifacts .

Advanced Research Questions

Q. How can transcriptomic and phylogenetic analyses elucidate the biosynthetic pathway of 1-Hydroxypinoresinol 1-O-glucoside?

  • Answer : Induce biosynthesis in plant cell cultures (e.g., sesame) using methyl jasmonate (MeJA), then perform RNA-seq to identify upregulated UDP-glycosyltransferases (UGTs) and acyltransferases (ATs). Phylogenetic clustering of candidate UGTs (e.g., UGT85AF10/11) against known enzymes clarifies substrate specificity. Validate via recombinant protein assays with hydroxytyrosol or tyrosol .

Q. What experimental strategies resolve discrepancies in regioselective acylation patterns during glycoside biosynthesis?

  • Answer : Use regioselective NMR (e.g., HMBC, NOESY) to map caffeoyl group attachments (3-, 4-, or 6-positions on glucose). Compare in vitro enzyme assays (e.g., SiAT1/2) with in planta profiles to distinguish enzymatic vs. non-enzymatic acylation. For acteoside biosynthesis, prioritize 4-O positioning via kinetic analysis of recombinant ATs .

Q. How do IC50 values for antioxidant activity vary across experimental models, and how can these contradictions be addressed?

  • Answer : Variability arises from assay conditions (e.g., ROS sources, cell-free vs. cellular systems). Standardize protocols using defined oxidant concentrations (e.g., H2O2 for ROS) and parallel assays (e.g., β-carotene linoleate oxidation). Cross-validate with in vivo models (e.g., Caenorhabditis elegans oxidative stress assays) to confirm physiological relevance .

Q. What genetic engineering approaches enhance 1-Hydroxypinoresinol 1-O-glucoside production in plant cell cultures?

  • Answer : Overexpress UGTs (e.g., SiUGT1) and ATs (e.g., SiAT1) in Agrobacterium-transformed cultures. Co-culture with precursor-feeding (e.g., hydroxytyrosol) and optimize elicitors (e.g., MeJA concentration, exposure time). Monitor yields via LC-MS and adjust bioreactor parameters (pH, O2) to maximize glycoside accumulation .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., storage stability, IC50 values), conduct side-by-side experiments under controlled variables (temperature, solvent purity) and report confidence intervals (±SEM).
  • Advanced Instrumentation : Use high-resolution LC-MS (Q-TOF) for untargeted metabolomics to detect degradation products or novel isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.